molecular formula C24H27FN4O5S B2443042 N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872987-30-9

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2443042
CAS No.: 872987-30-9
M. Wt: 502.56
InChI Key: DZFQIBMUGDOKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C24H27FN4O5S and its molecular weight is 502.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Agonist Properties

The compound exhibits agonist activity at 5-HT1D receptors, showing preference for 5-HT1D alpha over 5-HT1D beta receptors. This specificity suggests potential applications in neuropsychiatric and neurological disorders where serotonin modulation can have therapeutic benefits (Barf et al., 1996).

Insecticidal Activity

Flubendiamide, a compound related to the chemical structure , demonstrates extremely strong insecticidal activity against lepidopterous pests, including resistant strains. Its novel mode of action and safety profile make it a promising agent for pest management programs (Tohnishi et al., 2005).

Dopamine and Serotonin Antagonism

Research indicates potential for central dopamine D-2 and serotonin 5-HT2 antagonism, without inducing catalepsy. This profile suggests uses in psychiatric disorders, offering a therapeutic approach similar to atypical antipsychotics (Perregaard et al., 1992).

NMDA Receptor Antagonism

The compound's antagonistic activity on NMDA receptors, selective for NR2A- over NR2B-containing receptors, opens avenues for neurological research. This specificity could lead to new treatments for diseases characterized by NMDA receptor dysregulation (Bettini et al., 2010).

Nonlinear Optical Properties

Polyphosphazenes with sulfonyl-based chromophores, related to this compound, exhibit second-order nonlinear optical properties. Such materials are useful in photonic applications, such as electro-optic modulators and frequency converters (Li et al., 2004).

Properties

IUPAC Name

N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O5S/c1-16-13-18(25)7-8-21(16)35(32,33)29-11-4-12-34-22(29)15-28-24(31)23(30)26-10-9-17-14-27-20-6-3-2-5-19(17)20/h2-3,5-8,13-14,22,27H,4,9-12,15H2,1H3,(H,26,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFQIBMUGDOKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.